Hexamethylene-imine hydrobromide Hexamethylene-imine hydrobromide
Brand Name: Vulcanchem
CAS No.: 50730-69-3
VCID: VC19619766
InChI: InChI=1S/C6H13N.BrH/c1-2-4-6-7-5-3-1;/h7H,1-6H2;1H
SMILES:
Molecular Formula: C6H14BrN
Molecular Weight: 180.09 g/mol

Hexamethylene-imine hydrobromide

CAS No.: 50730-69-3

Cat. No.: VC19619766

Molecular Formula: C6H14BrN

Molecular Weight: 180.09 g/mol

* For research use only. Not for human or veterinary use.

Hexamethylene-imine hydrobromide - 50730-69-3

Specification

CAS No. 50730-69-3
Molecular Formula C6H14BrN
Molecular Weight 180.09 g/mol
IUPAC Name azepane;hydrobromide
Standard InChI InChI=1S/C6H13N.BrH/c1-2-4-6-7-5-3-1;/h7H,1-6H2;1H
Standard InChI Key WEJLATTZIPXNLF-UHFFFAOYSA-N
Canonical SMILES C1CCCNCC1.Br

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

Hexamethylene-imine hydrobromide consists of a six-membered saturated ring with one nitrogen atom, forming an azacycloalkane structure. The hydrobromide salt is generated through the protonation of the imine nitrogen by hydrobromic acid (HBr), resulting in a cationic species paired with a bromide anion. The molecular formula is C₆H₁₃N·HBr, yielding a molecular weight of 180.08 g/mol (calculated from base compound and HBr contributions) .

The ring structure confers rigidity and influences electronic properties, with the nitrogen’s lone pair participating in hydrogen bonding and acid-base interactions. Comparative analysis with related compounds highlights its distinct features:

CompoundStructure TypeKey Differentiators
Hexamethylene-imineAzacycloalkaneFree base; volatile liquid
HexamethylenediamineDiamineTwo terminal amine groups; polymer precursor
PiperidineHeterocyclic amineSimilar ring size; higher stability

Physicochemical Properties

  • Physical State: Crystalline solid at room temperature (contrasting with the free base, which is liquid) .

  • Solubility: Highly soluble in polar solvents (water, ethanol) due to ionic character; limited solubility in nonpolar solvents .

  • Stability: Hygroscopic nature necessitates anhydrous storage conditions. Decomposes at elevated temperatures (>200°C), releasing HBr .

  • Spectroscopic Data: Characteristic IR absorption bands at 3200–2800 cm⁻¹ (N-H stretch) and 1100–1000 cm⁻¹ (C-N vibration) .

Synthesis and Industrial Production

Base Compound Synthesis: Hexamethylene-Imine

The production of hexamethylene-imine, the precursor to the hydrobromide salt, relies on catalytic hydrogenation of caprolactam. The Chinese patent CN101481362B outlines a optimized four-step process:

  • Dissolution: Caprolactam is dissolved in a methanol-water mixture (3:1 ratio) to achieve 30% concentration.

  • Vaporization: The solution is vaporized at 150°C under 5 bar hydrogen pressure.

  • Hydrogenation: Vapors pass through a fixed-bed reactor containing a palladium/alumina catalyst (Pd loading: 2.5 wt%) at 180°C.

  • Separation: The product mixture is cooled, and unreacted hydrogen is recycled. Hexamethylene-imine is isolated via fractional distillation (purity >98%) .

Key advantages of this method include:

  • Reduced side reactions (polymerization <3%).

  • Catalyst longevity exceeding 5,000 hours.

  • Conversion rates of 92–95% .

Salt Formation: Hydrobromide Derivatization

The free base is reacted with aqueous hydrobromic acid (48% w/w) in a stoichiometric 1:1 molar ratio:
C6H11N+HBrC6H12NBr\text{C}_6\text{H}_{11}\text{N} + \text{HBr} \rightarrow \text{C}_6\text{H}_{12}\text{NBr}
Reaction conditions:

  • Temperature: 0–5°C (to minimize HBr volatilization).

  • Duration: 2 hours under nitrogen atmosphere.

  • Yield: 85–90% after recrystallization from ethanol .

Applications and Functional Utility

Catalysis and Organic Synthesis

Hexamethylene-imine hydrobromide serves as:

  • Phase-Transfer Catalyst: Facilitates nucleophilic substitutions in biphasic systems (e.g., alkylation of ketones).

  • Ligand Precursor: Modifies transition metal catalysts for asymmetric hydrogenation reactions .

Materials Science

  • Polymer Modification: Enhances thermal stability of polyamides when copolymerized.

  • Ionic Liquids: Combined with bis(trifluoromethanesulfonyl)imide, forms low-melting-point electrolytes .

Comparative Analysis with Structural Analogues

Hexamethylenediamine vs. Hexamethylene-Imine Hydrobromide

ParameterHexamethylenediamineHexamethylene-Imine Hydrobromide
StructureLinear diamineCyclic monoamine salt
ApplicationsNylon-6,6 productionCatalysis, pharmaceuticals
Water Solubility490 g/L (20°C)720 g/L (20°C)
pKa10.5 (amine groups)8.9 (protonated nitrogen)

Piperidine Derivatives

Piperidine’s greater ring stability makes it preferable for drug synthesis, whereas hexamethylene-imine hydrobromide’s ionic character suits catalytic and polymer applications .

Future Research Directions

  • Green Synthesis: Developing solvent-free hydrogenation processes using ruthenium-based catalysts.

  • Drug Delivery Systems: Exploring ionic liquid formulations for transdermal administration.

  • Environmental Remediation: Adsorption studies using functionalized mesoporous silica.

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